ethyl 2-methyl-9-[2-(morpholin-4-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
ETHYL 2-METHYL-9-(2-MORPHOLINOETHYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of imidazobenzimidazoles. This compound is known for its unique chemical structure, which includes an ethyl ester group, a morpholinoethyl side chain, and a fused imidazo[1,2-a][1,3]benzimidazole ring system. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-METHYL-9-(2-MORPHOLINOETHYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a][1,3]benzimidazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the morpholinoethyl side chain: This can be achieved through nucleophilic substitution reactions where the morpholinoethyl group is introduced to the core structure.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-METHYL-9-(2-MORPHOLINOETHYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 2-METHYL-9-(2-MORPHOLINOETHYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ETHYL 2-METHYL-9-(2-MORPHOLINOETHYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-METHYL-9-(2-PIPERIDINOETHYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE
- ETHYL 2-METHYL-9-(2-DIETHYLAMINOETHYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE
Uniqueness
ETHYL 2-METHYL-9-(2-MORPHOLINOETHYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE is unique due to its morpholinoethyl side chain, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C19H24N4O3 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl 2-methyl-4-(2-morpholin-4-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate |
InChI |
InChI=1S/C19H24N4O3/c1-3-26-18(24)17-14(2)20-19-22(9-8-21-10-12-25-13-11-21)15-6-4-5-7-16(15)23(17)19/h4-7H,3,8-13H2,1-2H3 |
InChI Key |
WLWPUPSKKVYYTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C3=CC=CC=C3N2CCN4CCOCC4)C |
Origin of Product |
United States |
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